20-Oxopregnan-3-yl acetate

Description

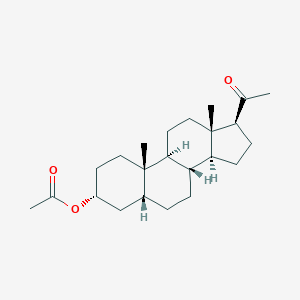

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3R,5R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h16-21H,5-13H2,1-4H3/t16-,17-,18+,19-,20+,21+,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHOQCXDABGYAL-LEQCJQSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 20 Oxopregnan 3 Yl Acetate and Its Derivatives

Stereoselective Chemical Synthesis Approaches

The precise control of stereochemistry is paramount in steroid synthesis. Several methods have been established to introduce functional groups at specific positions and with defined spatial orientations on the 20-oxopregnan-3-yl acetate (B1210297) framework.

Direct Conversion of Steroidal Olefins into Azidohydrins

A notable method involves the direct transformation of steroidal olefins into vicinal azidohydrins. rsc.orgrsc.org For instance, the reaction of 20-oxopregn-5-en-3β-yl acetate with chromium trioxide and sodium azide (B81097) in glacial acetic acid yields 6β-azido-20-oxopregnane-3β,5α-diol 3-acetate as the primary product. rsc.orgrsc.orgresearchgate.net This reaction is proposed to proceed through the formation of chromyl azide, which then reacts with the steroidal olefin in a trans diaxial manner. rsc.org This approach provides a direct route to azidohydrins, which are valuable precursors for synthesizing other nitrogen-containing steroids. rsc.orgrsc.org The development of such one-step syntheses from readily available starting materials like 4,6-dien-3-ones represents an attractive alternative to more complex, multi-step procedures. rsc.org

Nucleophilic Ring-Opening Reactions of Epoxysteroids

Epoxysteroids are versatile intermediates that undergo nucleophilic ring-opening reactions to introduce a variety of functional groups. researchgate.netrsc.orgyoutube.com The strained three-membered epoxide ring is susceptible to attack by nucleophiles, leading to the formation of β-substituted alcohols. researchgate.netlibretexts.org These reactions can be catalyzed by both acids and bases. libretexts.org In the context of 20-oxopregnan-3-yl acetate derivatives, 5α,6α-epoxy-20-oxopregnan-3β-yl acetate can be efficiently synthesized from the corresponding Δ⁵-steroid via epoxidation. nih.gov The subsequent ring-opening of this epoxide with reagents like bismuth(III) chloride (BiCl₃) in 1,4-dioxane (B91453) provides a stereoselective route to halohydrins, such as 6β-chloro-5α-hydroxy-20-oxopregnan-3β-yl acetate, in high yields. nih.gov The stereoselectivity of this nucleophilic attack is crucial for determining the final stereochemistry of the product. nih.gov

Bismuth(III) Salt-Catalyzed Rearrangements of Epoxysteroids

Bismuth(III) salts have emerged as effective and "eco-friendly" catalysts for promoting rearrangements of epoxysteroids. nih.govnih.govdesertcart.in These reactions are sensitive to various factors, including the solvent, temperature, and the stereochemistry of the starting epoxide and its substituents. nih.govnih.gov For instance, the Bi(OTf)₃·xH₂O-catalyzed reaction of 5β,6β-epoxysteroids derived from the pregnane (B1235032) series can lead to either Westphalen-type rearrangements, affording 5β-methyl-Δ⁹⁽¹⁰⁾-19-norsteroids, or more extensive "backbone" rearrangements, resulting in 5β,14β-dimethyl-Δ¹³⁽¹⁷⁾-18,19-dinorsteroids, depending on the reaction conditions. nih.govmdpi.com These rearrangements provide access to steroids with altered ring fusions and stereochemistry. desertcart.in

| Starting Material | Catalyst | Solvent | Product Type | Reference |

| 5β,6β-Epoxypregnane derivative | Bi(OTf)₃·xH₂O | 1,4-Dioxane | 5β-Methyl-Δ⁹⁽¹⁰⁾-19-norsteroid | nih.govmdpi.com |

| 5β,6β-Epoxypregnane derivative | Bi(OTf)₃·xH₂O | CH₃NO₂ | 5β,14β-Dimethyl-Δ¹³⁽¹⁷⁾-18,19-dinorsteroid | nih.govmdpi.com |

Catalytic Methods for Pregnane Synthesis

Various catalytic methods are employed in the synthesis of pregnane derivatives. The synthesis of pregnenolone (B344588) itself can be achieved from 3-acyloxy-bisnor-5-cholene-22-al through the formation of an enol ester, followed by ozonolysis and decomposition. google.com Furthermore, the development of catalysts for specific transformations is an active area of research. mpg.deyoutube.com For instance, stereoselective reduction of a 20-oxopregnane derivative is a key step in constructing the side chain of 20-hydroxyecdysone. psu.edu

Derivatization Strategies for Structural Modification

The derivatization of the this compound core is crucial for creating structural diversity and exploring structure-activity relationships.

Formation of Olefinic 18-Nor and 18,19-Dinorsteroids

Rearrangement reactions catalyzed by bismuth(III) salts are particularly useful for the synthesis of olefinic 19-nor and 18,19-dinorsteroids from 5β,6β-epoxysteroids. nih.govorcid.org These reactions can lead to products with modified B, C, and D rings and an abnormal A/B ring fusion. researchgate.net The structural elucidation of these novel steroids is often accomplished using advanced techniques like 2D NMR and X-ray crystallography. nih.govorcid.org The formation of these rearranged products is highly dependent on the reaction conditions. researchgate.net For example, treatment of 5α-hydroxy-6β-halo steroids with acid can lead to the formation of 6β-halo-5β-methyl-19-norsteroids. researchgate.net

| Reactant | Conditions | Product | Reference |

| 5β,6β-Epoxysteroids | Bismuth(III) salts | Olefinic 19-nor and 18,19-dinorsteroids | nih.govorcid.org |

| 5α-Hydroxy-6β-halo steroids | Acid treatment | 6β-Halo-5β-methyl-19-norsteroids | researchgate.net |

| 16α,17α-Epoxy-20-oxosteroids | Bi(OTf)₃·xH₂O | 16-Hydroxy-17-methyl-Δ¹³-18-norpregnane derivatives | mdpi.com |

Introduction of Halogenated Moieties

The introduction of halogen atoms into the this compound framework can be accomplished through various synthetic strategies, leading to intermediates with modified chemical properties. These halogenated derivatives are valuable precursors for further chemical transformations.

One direct approach involves the bromination of the pregnane skeleton. For instance, 17-Bromo-20-oxopregnan-3-yl acetate has been synthesized, introducing a bromine atom at the C-17 position adjacent to the C-20 ketone. chemspider.com While specific reagents for this direct bromination are varied, metal-mediated halogenations represent a general strategy for such transformations on 20-oxopregnane structures. amazonaws.com

An alternative and widely utilized method for introducing halogens involves the ring-opening of epoxide derivatives. Epoxides, such as 5,6-epoxy-20-oxopregnan-3-yl acetate, can be converted into halohydrins. This transformation is effectively achieved using stoichiometric amounts of bismuth(III) salts. nih.gov For example, the reaction of a 5α,6α-epoxysteroid with bismuth(III) chloride (BiCl₃) or bismuth(III) bromide (BiBr₃) in a solvent like 1,4-dioxane yields the corresponding chlorohydrins and bromohydrins in high yields. nih.gov These reactions proceed with high regio- and stereoselectivity, typically resulting in the trans-diaxial opening of the epoxide ring. researchgate.net This method has been shown to be chemoselective; for instance, in a molecule containing two epoxide rings (e.g., 5α,6α;16α,17α-diepoxy-20-oxopregnan-3β-yl acetate), the reaction can be specific for the 5α,6α-epoxide, leaving the 16α,17α-epoxide intact. researchgate.net

| Reagent/Method | Position of Halogenation | Product Class |

| Direct Bromination | C-17 | Bromo-pregnane |

| Bismuth(III) Chloride (BiCl₃) on epoxide | C-5 and C-6 | Chlorohydrin |

| Bismuth(III) Bromide (BiBr₃) on epoxide | C-5 and C-6 | Bromohydrin |

Synthesis of Oxygenated Pregnane Derivatives

The incorporation of additional oxygen-containing functional groups onto the this compound scaffold gives rise to a diverse array of derivatives, primarily epoxides and products derived from the oxidation of the C-20 ketone.

Epoxidation

The formation of epoxides, particularly at the C-5 and C-6 positions, is a common transformation. The stereochemical outcome of the epoxidation is highly dependent on the chosen reagent.

β-Epoxidation : The synthesis of 5β,6β-epoxides can be efficiently accomplished through heterogeneous permanganate (B83412) oxidation. psu.educore.ac.uk A mixture of finely powdered potassium permanganate (KMnO₄) and an inorganic salt such as ferric sulfate (B86663) (Fe₂(SO₄)₃·nH₂O) in a solvent like dichloromethane (B109758) is used to oxidize the Δ⁵-double bond, yielding the β-epoxide as the major product. psu.educore.ac.uk

α-Epoxidation : Conversely, the α-epoxide is predominantly formed when using peracids. core.ac.uk Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or magnesium monoperoxyphthalate hexahydrate (MMPP) are known to attack the double bond from the less sterically hindered alpha face of the steroid nucleus. core.ac.uk

These epoxides, such as 5,6-epoxy-20-oxopregnan-3-yl acetate , are valuable intermediates themselves. psu.eduontosight.ai They can undergo further reactions, such as ring-opening with nucleophiles. For example, using bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O), the epoxide ring can be opened to form β-hydroxy nitrates, another class of oxygenated derivatives. nih.govresearchgate.net This reaction demonstrates the dual role of the bismuth salt as both a Lewis acid promoter and a nucleophile source. researchgate.net

Baeyer-Villiger Oxidation

The C-20 ketone of this compound is a target for oxidation, most notably through the Baeyer-Villiger oxidation. This reaction converts the ketone into an ester or, in the case of cyclic ketones, a lactone. nih.govwikipedia.org The reaction involves an oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group. sigmaaldrich.com It is typically carried out using peroxyacids like m-CPBA or peroxyacetic acid. wikipedia.orgsigmaaldrich.com The regioselectivity of the migration of the groups attached to the ketone depends on their relative migratory aptitude, which generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org The application of this reaction to this compound would result in the insertion of an oxygen atom between the C-17 and C-20 carbons or the C-20 carbon and the methyl group (C-21), yielding an acetate or propionate (B1217596) ester derivative at C-17, thus creating a new oxygenated functionality.

| Reaction | Reagent(s) | Functional Group Formed | Product Example |

| β-Epoxidation | KMnO₄ / Fe₂(SO₄)₃·nH₂O | β-Epoxide | 5β,6β-Epoxy-20-oxopregnan-3β-yl acetate psu.edu |

| α-Epoxidation | m-CPBA or MMPP | α-Epoxide | 5α,6α-Epoxy-20-oxopregnan-3β-yl acetate core.ac.uk |

| Epoxide Ring-Opening | Bi(NO₃)₃·5H₂O | β-Hydroxy Nitrate | 16α,17α-Epoxy-5α-hydroxy-6β-nitrooxy-20-oxopregnan-3β-yl acetate researchgate.net |

| Baeyer-Villiger Oxidation | Peroxyacids (e.g., m-CPBA) | Ester | 17-Acetoxy-D-homo-androstane derivative |

Biosynthetic Pathways and Natural Occurrence of Pregnane Derivatives

Pregnane (B1235032) Biosynthesis within Endogenous Steroidogenesis

The synthesis of all steroid hormones, including pregnane derivatives, begins with cholesterol. reactome.org The initial and rate-limiting step in this extensive pathway, known as steroidogenesis, is the conversion of cholesterol into pregnenolone (B344588). nih.gov This critical transformation is catalyzed by the enzyme cytochrome P450 side-chain cleavage (P450scc), encoded by the CYP11A1 gene. reactome.orgnih.gov

Pregnenolone is the universal precursor to all three classes of steroid hormones: glucocorticoids, mineralocorticoids, and sex hormones. gsea-msigdb.org It serves as the primary substrate for two major subsequent pathways. nih.gov Pregnenolone can be converted to progesterone (B1679170), another foundational C21 pregnane steroid, through the action of 3β-hydroxysteroid dehydrogenase (3β-HSD). fullscript.com Both pregnenolone and progesterone then undergo a series of enzymatic modifications to produce a vast array of other steroid hormones and their metabolites. gsea-msigdb.orgfullscript.com While extensively studied in animals, analogous pathways for the biosynthesis of pregnane derivatives like progesterone have also been identified and analyzed in plants such as Digitalis. nih.gov

Enzymatic Machinery Involved in Pregnane Derivative Formation

The structural diversity of pregnane derivatives is the result of a complex network of enzymes that modify the basic pregnane skeleton. These enzymes are primarily from the cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) superfamilies. nih.gov

Genes involved in steroid metabolism are responsible for encoding the enzymes that build up or break down steroids. cancer.gov Genetic studies have successfully identified numerous loci that influence the levels of various steroid hormones by encoding these essential enzymes. oup.com

Key enzymes in the formation of pregnane derivatives and their subsequent conversion products include:

Cytochrome P450s (CYPs): This is a large family of enzymes that catalyze a variety of reactions, including hydroxylations and carbon-carbon bond cleavages. nih.gov For instance, CYP11A1 is responsible for the initial conversion of cholesterol to pregnenolone, while CYP17A1 and CYP21A1 are involved in later modifications of the pregnane structure. gsea-msigdb.orgoup.com

Hydroxysteroid Dehydrogenases (HSDs): These enzymes catalyze the interconversion of hydroxyl groups and keto groups on the steroid nucleus. nih.gov For example, 3β-HSD is crucial for the synthesis of progesterone from pregnenolone. fullscript.com Other HSDs, such as 17β-HSD, are involved in the pathways leading from pregnanes to androgens and estrogens. oup.com

Steroid Reductases: These enzymes, such as steroid 5α- and 5β-reductases, are responsible for hydrogenating double bonds in the steroid's ring structure, leading to metabolites like allopregnanolone (B1667786). nih.govacs.org

Below is an interactive table summarizing some of the key genes and enzymes involved in steroid biosynthesis.

| Gene Family | Enzyme Name | Function in Steroidogenesis |

| CYP | P450scc (CYP11A1) | Converts cholesterol to pregnenolone. nih.gov |

| CYP | 17α-hydroxylase (CYP17A1) | Hydroxylates pregnenolone and progesterone at the 17α position. gsea-msigdb.orgyoutube.com |

| HSD | 3β-HSD | Converts pregnenolone to progesterone. fullscript.com |

| AKR | Steroid 5β-reductase (AKR1D1) | Catalyzes the formation of 5β-dihydrosteroids, creating a cis-fused A/B ring structure. acs.org |

Transcriptome analysis, which involves sequencing all RNA molecules in a cell or tissue, is a powerful tool for identifying the genes actively involved in specific metabolic pathways. By comparing the gene expression profiles of different plant tissues, researchers can pinpoint the genes responsible for the biosynthesis of specific secondary metabolites, including C21 steroids. scienceopen.com

For example, a transcriptome study of the medicinal plant Periploca sepium, known for its C21 steroid content, identified numerous differentially expressed genes involved in steroid biosynthesis. scienceopen.com Genes encoding key enzymes in the upstream pathway, such as acetyl-CoA acetyltransferase (ACAT), HMG-CoA synthase (HMGS), and HMG-CoA reductase (HMGR), were found, providing a molecular basis for understanding bioactive steroid synthesis in the plant. scienceopen.com Similarly, comparative transcriptome analysis in Euphorbia tirucalli helped uncover candidate genes responsible for the tissue-specific synthesis of steroids like euphol (B7945317) and β-sitosterol. mdpi.com This integration of transcriptomic and metabolomic data is crucial for elucidating complex biosynthetic pathways. nih.gov

Isolation and Identification from Natural Sources

Pregnane derivatives, including 20-Oxopregnan-3-yl acetate (B1210297), are found in a variety of natural sources, particularly within the plant kingdom.

A significant number of pregnane derivatives, often in the form of pregnane glycosides (steroids attached to sugar moieties), have been isolated from various medicinal plants. nih.govresearchgate.net The Apocynaceae family, and specifically the subfamily Asclepiadoideae, is a particularly rich source of these C21 pregnane compounds. researchgate.net

The following table details several medicinal plants from which pregnane derivatives have been isolated.

| Plant Species | Family | Type of Compound Isolated |

| Marsdenia tenacissima | Apocynaceae | Polyoxygenated pregnane glycosides. nih.gov |

| Dregea volubilis | Apocynaceae | Polyhydroxy pregnane glycosides (volubilosides). nih.gov |

| Melia azedarach | Meliaceae | Isomers of pregnane steroids. nih.gov |

| Potentilla evestita | Rosaceae | Pregnane derivatives. researchgate.net |

The distribution of pregnane derivatives can be highly specific within a plant. Chemical investigation and isolation procedures have identified these compounds in various tissues.

Stems: In Marsdenia tenacissima, nine new pregnane glycosides were isolated from the cultivated dried stems. nih.gov

Twigs and Leaves: Four new polyhydroxy pregnane glycosides were successfully isolated from the twigs and leaves of Dregea volubilis. nih.gov

Leaves: Researchers isolated two isomers of pregnane steroids from the ethyl acetate extract of the leaves of Melia azedarach. nih.gov

Roots: The root bark of Periploca sepium is known to be an important source of its major bioactive compounds, which include C21 steroids. scienceopen.com

Enzymatic and Metabolic Studies on Pregnane Derivatives

Investigations of Metabolic Pathways in Biological Systems

The metabolic pathways of pregnane (B1235032) derivatives in biological systems are complex and can lead to a wide array of metabolites. These pathways are crucial for understanding the biological activity and fate of these compounds within an organism. The metabolism of these steroids often involves a series of enzymatic reactions that modify the core pregnane structure.

One of the primary metabolic routes for pregnane steroids is reduction. For example, the metabolism of progesterone (B1679170) often begins with reduction by 5α-reductase and 5β-reductase, yielding 5α-dihydroprogesterone and 5β-dihydroprogesterone, respectively. nih.gov Hydroxylation is another key metabolic step, with enzymes like 17α-hydroxylase (CYP17A1) and 21-hydroxylase (CYP21A2) playing significant roles in the transformation of progesterone into more polar metabolites. nih.gov

Fungal systems have been extensively used as models to study the metabolism of pregnane steroids. These microorganisms can perform a variety of transformations that mirror those seen in mammalian systems. For example, filamentous fungi are known to hydroxylate progesterone at numerous positions, including 6β, 11α, 12β, and 17α. mdpi.comnih.gov Some fungi can also introduce multiple hydroxyl groups, leading to di- and trihydroxy derivatives. mdpi.com

The table below outlines some of the metabolic transformations of pregnane derivatives in different biological systems:

| Biological System | Substrate | Key Enzymes/Pathways | Major Metabolites | Reference(s) |

| Human | Progesterone | 5α-reductase, 5β-reductase, CYP17A1, CYP21A2 | 5α/5β-dihydroprogesterone, 17α-hydroxyprogesterone, 21-hydroxyprogesterone | nih.gov |

| Filamentous Fungi (e.g., Isaria farinosa) | Progesterone derivatives | Hydroxylases | Hydroxylated pregnane derivatives | mdpi.com |

| Mucor piriformis | Pregnenolone (B344588) | Hydroxylases | 3β,7α-dihydroxypregn-5-en-20-one, 3β,7α,11α-trihydroxypregn-5-en-20-one | scispace.com |

| Botrytis cinerea | Pregnenolone | Hydroxylases | 3β,11α,16β-trihydroxypregn-5-en-20-one, 11α,16β-dihydroxypregn-4-en-3,20-dione | scispace.com |

| Engineered Shewanella oneidensis | Acetate (B1210297) | Succinyl-CoA:acetate CoA-transferase (SCACT) pathway | Acetyl-CoA | frontiersin.org |

Studies on Steroid Deactivation and Conjugation Mechanisms

Steroid deactivation and conjugation are essential metabolic processes that terminate the biological activity of steroids and facilitate their excretion from the body. These mechanisms involve enzymatic modifications that increase the water solubility of the steroid molecules.

A primary deactivation pathway for many steroids is oxidation. For example, the oxidation of hydroxyl groups to ketones, catalyzed by hydroxysteroid dehydrogenases (HSDs), is a common deactivating step. researchfloor.org The activity of 3β-hydroxysteroid dehydrogenase/Δ5-Δ4-isomerase (3β-HSD), for instance, can convert 3β-hydroxy-Δ5-steroids into the corresponding 3-keto-Δ4-steroids. d-nb.info

Conjugation reactions represent the final step in steroid metabolism, preparing them for elimination. The most common conjugation pathways are glucuronidation and sulfation. In glucuronidation, a glucuronic acid moiety is attached to a hydroxyl group on the steroid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). Sulfation involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the steroid, catalyzed by sulfotransferases (SULTs). These conjugation reactions significantly increase the hydrophilicity of the steroid, facilitating its excretion in urine or bile.

While specific studies on the deactivation and conjugation of 20-Oxopregnan-3-yl acetate are limited in the provided search results, the general principles of steroid metabolism apply. The ester linkage of the acetate group would likely be hydrolyzed by esterases as an initial step, releasing the free pregnane derivative. This free steroid would then be subject to the deactivation and conjugation pathways described above.

The pregnane X receptor (PXR) plays a role in regulating the expression of enzymes involved in steroid metabolism, including certain cytochrome P450 enzymes like CYP3A4. nih.gov Activation of PXR by steroids can lead to an increased rate of their own metabolism and deactivation, representing a feedback mechanism to control steroid levels. nih.govmdpi.com

The following table provides a general overview of steroid deactivation and conjugation mechanisms:

| Mechanism | Enzyme Family | Reaction | Effect on Steroid |

| Oxidation | Hydroxysteroid Dehydrogenases (HSDs) | Conversion of hydroxyl to keto groups | Deactivation |

| Reduction | Reductases | Conversion of double bonds or keto groups | Alteration of activity |

| Hydrolysis | Esterases | Cleavage of ester linkages | Release of active steroid or metabolite |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Addition of glucuronic acid | Increased water solubility, deactivation |

| Sulfation | Sulfotransferases (SULTs) | Addition of a sulfate (B86663) group | Increased water solubility, deactivation |

Computational and Theoretical Studies on Pregnane Derivatives

Quantum Chemical Calculations and Molecular Conformation

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and conformational preferences of steroid molecules. The accuracy of these predictions is highly dependent on the chosen theoretical methods and basis sets.

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are instrumental in determining the conformational landscape of steroids. wikipedia.org The Hartree-Fock (HF) method is a foundational ab initio approach, but it does not fully account for electron correlation. wikipedia.org More advanced post-Hartree-Fock methods and Density Functional Theory (DFT) are often employed for greater accuracy. nih.gov

The choice of a basis set, which is a set of mathematical functions used to build molecular orbitals, is crucial for obtaining reliable results. mit.eduscispace.com For molecules like 20-Oxopregnan-3-yl acetate (B1210297), which contain numerous atoms, a balance must be struck between computational cost and accuracy. mit.edu Split-valence basis sets, such as those in the Pople series (e.g., 6-31G(d)), are commonly used as they provide a good compromise by using more functions for valence electrons, which are most important for chemical bonding. libretexts.org For more precise calculations, larger basis sets like the correlation-consistent basis sets (e.g., cc-pVTZ) or the addition of diffuse and polarization functions (e.g., 6-311++G(d,p)) can be employed, though at a higher computational expense. libretexts.org The selection of an appropriate basis set is critical for accurately predicting the subtle conformational differences in the steroid's ring structure and the orientation of its side chains. mit.eduscispace.com

| Method | Description | Typical Application for Steroids |

|---|---|---|

| Hartree-Fock (HF) | A foundational ab initio method that solves the Schrödinger equation for a multi-electron system in an approximate way. wikipedia.org | Initial geometry optimizations and electronic structure analysis. |

| Density Functional Theory (DFT) | A method that uses electron density to calculate the energy of a system, often providing a good balance of accuracy and computational cost. mdpi.comaps.org | Detailed conformational analysis, electronic property calculations, and reaction mechanism studies. nih.gov |

| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock method that incorporates electron correlation to improve upon the HF approximation. | High-accuracy energy calculations and investigation of weak intermolecular interactions. |

| Coupled Cluster (CC) | A highly accurate but computationally expensive post-Hartree-Fock method. | Benchmark calculations for smaller steroid fragments or model systems. |

The conformation of a molecule in the solid state can be influenced by intermolecular forces within the crystal lattice, a phenomenon known as crystal packing. adelaide.edu.aursc.org X-ray crystallography provides precise data on the molecular geometry in the crystalline form. However, this geometry may differ from the molecule's preferred conformation in the gas phase or in solution. rsc.org Computational methods can be used to quantify the impact of these packing forces. By comparing the experimentally determined crystal structure with the geometry optimized in a simulated gas phase (in the absence of intermolecular interactions), researchers can identify changes in bond lengths, bond angles, and torsion angles caused by crystal packing. adelaide.edu.au For 20-Oxopregnan-3-yl acetate, these effects could influence the puckering of the steroid rings and the orientation of the acetate group. nih.gov

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. laurinpublishers.com In the context of this compound, docking studies can be employed to investigate its potential interactions with biological targets, such as nuclear receptors or enzymes. researchgate.netnih.govmdpi.com These studies are crucial in drug discovery and for understanding the molecular basis of a compound's biological activity. rsc.orgresearchgate.netresearchgate.net

The process involves placing the ligand (this compound) into the binding site of a protein and evaluating the binding affinity using a scoring function. laurinpublishers.com The interactions between the ligand and the protein can be visualized and analyzed, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. volkamerlab.org For instance, the carbonyl oxygen of the 20-oxo group and the acetate group of this compound could act as hydrogen bond acceptors, while the steroidal backbone provides a large hydrophobic surface for interaction. volkamerlab.orgnih.gov

Chemometric Approaches in Structure-Activity Relationship Studies (e.g., Principal Component Analysis, Partial Least Squares Regression)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. kg.ac.rs Chemometric methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are powerful tools in QSAR. kg.ac.rssemanticscholar.org

PCA is an unsupervised pattern recognition technique used to reduce the dimensionality of a dataset while retaining most of the original variance. kg.ac.rsresearchgate.net In a study of pregnane (B1235032) derivatives, PCA could be used to group compounds with similar structural features and biological activities, helping to identify the key molecular descriptors that differentiate active from inactive molecules. nih.gov These descriptors can include steric, electronic, and hydrophobic parameters.

PLS regression is a supervised method that can be used to build a predictive model relating the molecular descriptors (independent variables) to the biological activity (dependent variable). For a series of pregnane derivatives including this compound, a PLS model could predict their binding affinity to a particular receptor based on their calculated structural properties. unicamp.br

| Descriptor Type | Examples | Relevance to this compound |

|---|---|---|

| Steric | Molecular weight, volume, surface area, shape indices | The rigid four-ring structure and the size of the acetate group are key steric features. |

| Electronic | Dipole moment, partial atomic charges, HOMO/LUMO energies mdpi.com | The polar carbonyl and ester groups create a specific electronic profile that can influence receptor binding. |

| Hydrophobic | LogP (partition coefficient) | The largely nonpolar steroid backbone suggests significant hydrophobic interactions with biological targets. |

| Topological | Connectivity indices, Wiener index | These descriptors encode information about the branching and connectivity of the molecular skeleton. |

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) has become a widely used method in computational chemistry for studying the electronic structure of molecules. arxiv.org DFT calculations can provide valuable insights into the reactivity and properties of this compound. mdpi.comaps.org Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mahendrapublications.com

Furthermore, DFT can be used to generate molecular electrostatic potential (MESP) maps, which visualize the charge distribution on the molecular surface. mahendrapublications.com These maps can identify electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions, which are crucial for understanding intermolecular interactions. mahendrapublications.com For this compound, the MESP would likely show negative potential around the carbonyl and acetate oxygen atoms.

Topological and Hirshfeld Surface Analysis

Topological analysis of the electron density, based on the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous way to characterize chemical bonds and intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in crystal structures. researchgate.neteurjchem.com

Future Research Directions and Open Questions

Elucidating Novel Biosynthetic Routes for Complex Pregnane (B1235032) Derivatives

The complete biosynthetic landscape of complex pregnane derivatives remains only partially mapped. While the foundational pathways from cholesterol are known, nature likely holds un-delineated enzymatic routes that produce the vast diversity of pregnane structures. frontiersin.org Research is increasingly focused on bioprospecting unique enzymatic machinery from various organisms.

For instance, the Apocynaceae plant family, particularly the Asclepiadoideae subfamily, is recognized as a rich source of C21 pregnane derivatives, suggesting the presence of specialized enzymes capable of intricate molecular modifications. researchgate.net Future work will likely involve genomic and transcriptomic analysis of such plant species to identify and characterize the enzymes responsible for these unique transformations.

Furthermore, the field of chemoenzymatic synthesis, which combines the selectivity of biological catalysts with the versatility of chemical reactions, offers a promising strategy. brynmawr.edumdpi.com By harnessing enzymes like steroid hydroxylases, reductases, or dehydrogenases, researchers can achieve high regio- and stereoselectivity that is often challenging with purely chemical methods. brynmawr.edu A key future direction is the development of engineered microorganisms or cell-free enzymatic systems that can transform simple phytosterol precursors into complex, high-value pregnane intermediates, potentially leading to more sustainable and efficient production of novel research compounds. nih.gov

Expanding Synthetic Diversity and Stereocontrol for Modified Pregnanes

The chemical synthesis of pregnane derivatives is crucial for creating novel molecular probes and potential therapeutic agents. A significant ongoing challenge is achieving precise control over the stereochemistry of these complex, three-dimensional molecules. brynmawr.edu Future research will focus on developing novel synthetic methodologies and catalytic systems to access a wider range of structurally diverse and stereochemically pure pregnane analogues.

Recent advancements have demonstrated the synthesis of various pregnane derivatives by modifying different parts of the steroid scaffold, such as introducing triazole or imidazole (B134444) rings at the C-21 position or performing regioselective reactions on the A-ring. nih.govnih.gov These studies provide a foundation for creating libraries of modified pregnanes. The integration of biocatalysis into synthetic routes is a particularly powerful approach, as enzymes can introduce modifications with a level of precision that is difficult to replicate with traditional chemistry. brynmawr.edu This chemoenzymatic approach can make synthetic routes more concise, effective, and environmentally friendly. brynmawr.edumdpi.com The ultimate goal is to generate a diverse collection of novel pregnane-based compounds that can be used to explore structure-activity relationships and identify molecules with enhanced potency or selectivity for specific biological targets.

Deeper Understanding of Receptor Subtype Specificity and Allosteric Modulation by Pregnane Derivatives

Pregnane derivatives are well-known as potent modulators of various neurotransmitter receptors, acting primarily through non-genomic mechanisms. frontiersin.org A major focus of future research is to dissect their interactions with specific receptor subtypes and to better understand the mechanisms of allosteric modulation.

Many neuroactive pregnane steroids are positive allosteric modulators (PAMs) of the GABA-A receptor, meaning they enhance the effect of the primary neurotransmitter, GABA, by binding to a site on the receptor distinct from the GABA binding site. wikipedia.orgnih.govnih.gov However, the GABA-A receptor is a heteropentameric protein with numerous subtypes, assembled from a combination of 19 possible subunits. nih.gov The specific subunit composition determines the receptor's pharmacological properties. A key open question is how subtle structural variations in a pregnane steroid influence its potency and efficacy at different GABA-A receptor subtypes. nih.gov For example, studies have shown that the α-subunit subtype can influence a steroid's potency. nih.gov In contrast, other pregnane derivatives, such as pregnenolone (B344588) sulfate (B86663), can act as negative allosteric modulators (NAMs), inhibiting GABA-A receptor function. frontiersin.orgwikipedia.org

Beyond the GABA-A receptor, pregnanes interact with a range of other targets, including NMDA receptors and the Pregnane X Receptor (PXR). nih.govnih.gov PXR is a nuclear receptor that acts as a sensor for foreign substances, regulating the expression of key metabolic enzymes like CYP3A4. nih.govwikipedia.org Understanding how pregnane derivatives activate PXR is critical for predicting potential drug-drug interactions. nih.gov Future studies will employ advanced electrophysiological and molecular techniques to map the precise binding sites of pregnane derivatives on their target receptors and to clarify how they induce conformational changes that modulate receptor activity.

| Receptor Target | Primary Role | Type of Modulation by Pregnane Derivatives | Key Research Question |

| GABA-A Receptors | Major inhibitory neurotransmitter receptor in the CNS. | Positive and Negative Allosteric Modulation. frontiersin.orgwikipedia.org | How does steroid structure determine selectivity for different receptor subtypes? |

| NMDA Receptors | Excitatory neurotransmitter receptor critical for synaptic plasticity. | Positive Allosteric Modulation. nih.govresearchgate.net | What are the specific binding sites and mechanisms of potentiation? |

| Pregnane X Receptor (PXR) | Nuclear receptor regulating xenobiotic metabolism. wikipedia.org | Agonism (Activation). nih.gov | How can PXR activation be predicted to avoid unwanted drug-drug interactions? |

| Glycine Receptors (GlyR) | Inhibitory neurotransmitter receptor, primarily in the spinal cord and brainstem. | Allosteric Modulation. frontiersin.org | What is the full biological potential of pregnanes as GlyR modulators? |

| Transient Receptor Potential (TRP) Channels | Ion channels involved in sensory perception. | Potentiation of activity. nih.gov | What is the physiological relevance of pregnane modulation of TRP channels? |

Development of Advanced Analytical Platforms for Pregnane Metabolomics in Research

A comprehensive understanding of the biological roles of pregnane derivatives requires the ability to accurately measure their concentrations and identify their metabolites in complex biological matrices. The field of pregnane metabolomics is rapidly advancing, driven by the development of highly sensitive analytical technologies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone for steroid analysis, offering high sensitivity and specificity for quantifying multiple analytes simultaneously from small sample volumes like serum or cerebrospinal fluid. nih.govnih.govnih.gov Future research will focus on refining these methods to achieve even lower detection limits, enabling the study of neurosteroids in specific, minute brain regions. researchgate.netomu.edu.tr This includes optimizing sample preparation techniques, such as derivatization, which can enhance the ionization efficiency and fragmentation behavior of steroids in the mass spectrometer. jsbms.jp

Emerging technologies like high-resolution mass spectrometry (HRMS) are essential for untargeted analyses to discover novel pregnane metabolites. fu-berlin.de Another exciting frontier is mass spectrometry imaging (MSI), a powerful technique that maps the spatial distribution of molecules directly in tissue sections. endocrine-abstracts.org The application of MSI will allow researchers to create three-dimensional atlases of neurosteroid distribution in the brain, providing unprecedented insight into their localized synthesis and function. endocrine-abstracts.org These advanced platforms are critical for building a complete picture of the pregnane metabolome and how it changes in various physiological and pathological states.

| Analytical Technique | Abbreviation | Key Advantages for Pregnane Analysis | Future Development Focus |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | High sensitivity and specificity; simultaneous quantification of multiple steroids. nih.gov | Improving detection limits for micro-region analysis; optimizing derivatization strategies. omu.edu.trjsbms.jp |

| Gas Chromatography-Mass Spectrometry | GC-MS | High resolution and reproducibility; considered a "gold standard" for steroid profiling. nih.govfu-berlin.de | Streamlining sample derivatization; application in both targeted and untargeted analysis. nih.gov |

| High-Resolution Mass Spectrometry | HRMS | Enables untargeted analysis and structure elucidation of unknown metabolites. fu-berlin.de | Deeper mining of the metabolome; integration with multi-dimensional chromatography. researchgate.net |

| Mass Spectrometry Imaging | MSI | Provides spatial distribution maps of steroids within tissue samples. endocrine-abstracts.org | Creation of 3D neurosteroid atlases; co-registration with anatomical maps. endocrine-abstracts.org |

Application of Computational Modeling for Predictive Biology and Design of Research Probes

Computational modeling, or in silico research, is becoming an indispensable tool for accelerating the study of pregnane derivatives. These methods allow researchers to predict the biological activity of novel compounds and to understand their interactions with target proteins at an atomic level, guiding the synthesis of more effective research tools.

Molecular docking simulations are used to predict how a pregnane derivative might bind to the active site of a receptor, such as the Pregnane X Receptor (PXR) or the NMDA receptor. nih.govnih.gov These models can help prioritize which novel compounds to synthesize and test in the laboratory. nih.gov For instance, docking studies have been used to analyze the interactions of novel 4-azapregnene derivatives with various cancer-related proteins, revealing key polar interactions that are essential for binding. nih.gov

Beyond static docking, molecular dynamics (MD) simulations provide insights into the dynamic behavior of the receptor-ligand complex over time, offering a more complete picture of the binding event. mdpi.comscitechnol.com Quantitative Structure-Activity Relationship (QSAR) models establish mathematical relationships between the chemical structures of compounds and their biological activities, creating predictive filters to identify molecules with a high likelihood of activating a specific target like PXR. nih.gov A significant future direction is the use of these computational tools for the de novo design of research probes—molecules specifically engineered to have high affinity and selectivity for a particular receptor subtype or to possess specific fluorescent properties for imaging studies. arb-silva.de This synergy between computational prediction and chemical synthesis will be pivotal in developing the next generation of research tools to unravel the complex biology of pregnane derivatives.

Q & A

Q. How can researchers validate the specificity of antibodies raised against this compound in immunoassay development?

- Methodological Answer : Competitive ELISA with structural analogs (e.g., 3β-hydroxy-pregnenolone acetate) quantifies cross-reactivity. Surface plasmon resonance (SPR) measures binding kinetics (K) to confirm epitope specificity .

Experimental Design & Optimization

Q. What quality control protocols ensure batch-to-batch consistency in this compound synthesis for longitudinal studies?

Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.